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molecular formula C8H9ClN4O B3024708 4-(6-Chloropyrazin-2-yl)piperazin-2-one CAS No. 61655-86-5

4-(6-Chloropyrazin-2-yl)piperazin-2-one

Cat. No. B3024708
M. Wt: 212.63 g/mol
InChI Key: OJJHWDRKKFTCCA-UHFFFAOYSA-N
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Patent
US04163849

Procedure details

A mixture of 10.0 g (0.0067 mole) of 2,6-dichloropyrazine and 14 g (0.14 mole) of 2-oxopiperazine in 100 ml of acetonitrile is refluxed 1.5 hour with stirring under N2. The mixture is concentrated under vacuum, the residue titrated with water and filtered, and the crude solid recrystallized from water (charcoal treatment) to give off-white plates of the subject compound, 7.7 g, mp 192°-193° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[O:9]=[C:10]1[CH2:15][NH:14][CH2:13][CH2:12][NH:11]1>C(#N)C>[Cl:8][C:4]1[N:3]=[C:2]([N:14]2[CH2:13][CH2:12][NH:11][C:10](=[O:9])[CH2:15]2)[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
14 g
Type
reactant
Smiles
O=C1NCCNC1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed 1.5 hour
Duration
1.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the crude solid recrystallized from water (charcoal treatment)
CUSTOM
Type
CUSTOM
Details
to give off-white plates of the subject compound, 7.7 g, mp 192°-193° C.

Outcomes

Product
Name
Type
Smiles
ClC1=CN=CC(=N1)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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